(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid
Description
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is a significant compound in the study of prostaglandin metabolism. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. They play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system .
Properties
CAS No. |
34069-62-0 |
|---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O6/c19-11-5-1-2-6-13(20)9-10-15-14(16(21)12-17(15)22)7-3-4-8-18(23)24/h3-4,14-17,19,21-22H,1-2,5-12H2,(H,23,24)/b4-3-/t14-,15-,16+,17-/m1/s1 |
InChI Key |
MBJNKTSSQMIPIF-TUXBEBCXSA-N |
SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCCCCO)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O |
Synonyms |
5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane 1,16-dioic acid 5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane-1,16-dioic acid 5,7-dihydroxy-11-keto-tetranorprosta-1,16-dioic acid 5,7-DKPDA 9 alpha,11 alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid 9,11-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid 9,11-DPPCPA 9alpha, 11alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid PGF-M PGF-main urinary metabolite PGF-MUM PGF2alpha UM prostaglandin F-M prostaglandin F-main urinary metabolite prostaglandin F2alpha urinary metabolite |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F-main urinary metabolite typically involves the conversion of prostaglandin F2α. This process can be achieved through various chemical reactions, including oxidation and reduction steps. The synthetic route often starts with the preparation of prostaglandin F2α, followed by its conversion to the main urinary metabolite through specific enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of prostaglandin F-main urinary metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of bioreactors and advanced purification techniques to isolate the desired metabolite from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original prostaglandin F2α structure .
Scientific Research Applications
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin biosynthesis and metabolism.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored as a biomarker for various diseases, including inflammatory conditions and reproductive health disorders.
Mechanism of Action
The mechanism of action of prostaglandin F-main urinary metabolite involves its interaction with specific prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and mediate various cellular responses, including inflammation, smooth muscle contraction, and regulation of blood flow. The metabolite’s effects are primarily exerted through the activation of these receptors and subsequent signaling pathways .
Comparison with Similar Compounds
Prostaglandin E2: Another major prostaglandin with similar physiological roles but different receptor interactions.
Prostaglandin D2: Involved in allergic reactions and inflammation.
Thromboxane A2: Plays a role in platelet aggregation and vasoconstriction.
Uniqueness: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is unique in its specific metabolic pathway and its role as a biomarker for certain physiological and pathological conditions. Its distinct receptor interactions and metabolic stability make it a valuable compound for research and therapeutic applications .
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